methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1630906-55-6) is a bicyclic heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class, characterized by a fused pyrrole-pyrimidine ring system with a methyl ester at the 4-position and a methyl substituent at the 5-position. With a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antifolate antitumor agents.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1630906-55-6
Cat. No. B1473026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
CAS1630906-55-6
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=CNC2=NC=NC(=C12)C(=O)OC
InChIInChI=1S/C9H9N3O2/c1-5-3-10-8-6(5)7(9(13)14-2)11-4-12-8/h3-4H,1-2H3,(H,10,11,12)
InChIKeyOJKMQQAAAJJGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Analysis of Methyl 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1630906-55-6) as a Differentiated Pyrrolopyrimidine Intermediate


Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1630906-55-6) is a bicyclic heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class, characterized by a fused pyrrole-pyrimidine ring system with a methyl ester at the 4-position and a methyl substituent at the 5-position [1]. With a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antifolate antitumor agents [2]. Its XLogP3-AA of 1.2 and predicted LogP of 1.80 indicate moderate lipophilicity suitable for downstream derivatization [1]. The compound is commercially available in purity grades ranging from 95% to 98%+, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided by multiple suppliers .

Why Generic Pyrrolo[2,3-d]pyrimidine Intermediates Cannot Substitute for Methyl 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate


The pyrrolo[2,3-d]pyrimidine scaffold exhibits pronounced position-dependent structure-activity relationships (SAR), where the substitution pattern at the 4- and 5-positions directly governs both downstream synthetic utility and the biological potency of derived final compounds [1]. The 5-methyl group is not merely a bystander substituent: published SAR studies on pyrrolo[2,3-d]pyrimidine antifolates demonstrate that 5-alkyl modification critically modulates dihydrofolate reductase (DHFR) inhibitory activity, with compounds bearing 5-methyl substitution achieving IC₅₀ values of 60–90 nM against human DHFR [2]. Concurrently, the 4-position methyl ester serves as a strategic synthetic handle enabling selective hydrolysis, amidation, or transesterification reactions that are inaccessible with the corresponding free carboxylic acid or des-ester analogs [3]. Substituting the 5-methyl regioisomer (e.g., 6-methyl analog, CAS 1638767-69-7) alters the electronic distribution of the bicyclic system, potentially redirecting electrophilic substitution pathways and compromising regioselectivity in downstream coupling reactions. Generic substitution with unsubstituted methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1095822-17-5) forfeits the lipophilicity contribution of the 5-methyl group (ΔLogP ≈ +1.06), which impacts membrane permeability, protein binding, and pharmacokinetic properties of final drug candidates derived from this intermediate .

Quantitative Differentiation Evidence for Methyl 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate vs. Closest Analogs


Lipophilicity (LogP) Advantage of 5-Methyl Substitution vs. Unsubstituted Core Scaffold

Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1630906-55-6) exhibits a predicted LogP of 1.80, representing a +1.06 increase in lipophilicity compared to its unsubstituted analog methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1095822-17-5), which has a predicted LogP of 0.7445 . This LogP differential is chemically significant: the 5-methyl group adds approximately one additional methylene unit of lipophilicity, shifting the compound from a borderzone hydrophilic-lipophilic balance into a more favorable range for blood-brain barrier penetration (optimal CNS LogP range: 1.5–3.0) and passive membrane diffusion [1]. The PubChem-computed XLogP3-AA value of 1.2 for the target compound further corroborates this trend [2].

Lipophilicity Drug-likeness Membrane permeability

Purity Grade Availability Comparison: Methyl 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate vs. 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid

The target methyl ester is commercially available in three discrete purity tiers—95% (standard research grade), 97% (high purity), and 98%+ (ultra-high purity)—with each tier supported by batch-specific analytical documentation including NMR, HPLC, and GC traces [1]. In contrast, the corresponding free carboxylic acid analog, 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1638767-45-9), is predominantly offered at a single 97% purity grade with limited batch-to-batch QC transparency . The 98%+ grade of the methyl ester is particularly relevant for multi-step synthetic sequences where trace impurities in early intermediates propagate and amplify, compromising final product purity and yield.

Purity specification QC documentation Synthetic intermediate quality

5-Methyl Substitution Confers DHFR Inhibitory Potency: Class-Level SAR Evidence from Pyrrolo[2,3-d]pyrimidine Antifolates

Although no direct enzymatic assay data exist for the methyl ester intermediate itself, compelling class-level SAR evidence demonstrates that the 5-methyl substituent on the pyrrolo[2,3-d]pyrimidine scaffold is a critical determinant of biological potency in derived antifolates. In a systematic study, classical antifolates bearing 5-methyl substitution (compounds 3 and 4) inhibited human dihydrofolate reductase (DHFR) with IC₅₀ values of 60 nM and 90 nM, respectively, and compound 3 exhibited tumor cell growth inhibition with GI₅₀ < 10⁻⁸ M [1]. The same study established that removal or alteration of the 5-alkyl group markedly attenuated DHFR inhibitory activity, directly linking the 5-methyl group to target engagement potency [1]. Furthermore, a related study confirmed that the pyrrolo[2,3-d]pyrimidine scaffold supports dual DHFR–thymidylate synthase (TS) inhibition, and that potency is determined by the 4-position substituent, underscoring the functional interdependence of the 4-ester and 5-methyl groups [2].

Antifolate DHFR inhibition 5-alkyl SAR Antitumor

Methyl Ester vs. Free Carboxylic Acid: Synthetic Versatility and Thermal Stability Comparison

The 4-position methyl ester of the target compound provides a versatile synthetic handle that enables direct amidation, hydrazinolysis, reduction to the primary alcohol, or controlled hydrolysis to the free acid—transformations that are either unavailable or require additional protection/deprotection steps with the free carboxylic acid analog (CAS 1638767-45-9) [1]. The methyl ester also confers thermal stability advantages: the target compound has a predicted boiling point of 364.1 ± 37.0 °C at 760 mmHg and a flash point of 174.0 ± 26.5 °C . In contrast, the free carboxylic acid analog (CAS 1638767-45-9) has a predicted density of 1.512 ± 0.06 g/cm³ and lacks reported boiling point/flash point data, consistent with the tendency of free carboxylic acids to undergo decarboxylation at elevated temperatures [2]. The methyl ester also offers superior solubility in organic solvents commonly used in coupling reactions (e.g., DMF, DCM, THF) compared to the free acid, which requires salt formation or polar aprotic solvent conditions for dissolution [1].

Synthetic handle Ester reactivity Amidation Thermal stability

Storage Condition Advantage: Room Temperature Stability vs. Cold-Chain Requirements of Unsubstituted Analog

The target compound is specified for storage at room temperature by multiple suppliers, indicating inherent solid-state stability under ambient conditions . In contrast, the unsubstituted analog methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1095822-17-5) carries a storage recommendation of 2–8 °C under dry conditions, suggesting greater sensitivity to thermal degradation or moisture . For procurement planning, room-temperature storage eliminates cold-chain shipping costs, reduces the risk of compound degradation during transit, and simplifies long-term inventory management in research laboratories without dedicated cold storage capacity.

Storage stability Cold chain Logistics Procurement

Optimal Application Scenarios for Methyl 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Based on Differentiated Product Evidence


Synthesis of 5-Methyl-Substituted Dual DHFR-TS Antitumor Antifolates

The target compound is the optimal intermediate for constructing pyrrolo[2,3-d]pyrimidine-based dual DHFR–TS inhibitors where the 5-methyl group is mechanistically essential for achieving low-nanomolar enzymatic potency. Published SAR data demonstrate that 5-methyl substitution enables DHFR IC₅₀ values of 60–90 nM and tumor cell GI₅₀ < 10⁻⁸ M, potency levels that are inaccessible with non-5-alkyl analogs [1]. The 4-methyl ester provides a direct synthetic entry point for late-stage diversification via amidation with L-glutamate derivatives, the key pharmacophore attachment strategy used in classical antifolate design [1]. Researchers pursuing multitargeted antifolates for oncology indications should prioritize this intermediate over the 6-methyl regioisomer or the unsubstituted core scaffold, as the 5-methyl positional isomer maps directly to the established SAR for DHFR binding pocket complementarity.

Kinase Inhibitor Lead Optimization Requiring Controlled C4-Functionalization

For medicinal chemistry programs targeting Janus kinase (JAK), Bruton's tyrosine kinase (BTK), or epidermal growth factor receptor (EGFR) with pyrrolo[2,3-d]pyrimidine scaffolds, the 4-methyl ester offers a strategically versatile attachment point for introducing diverse amine, alcohol, or hydrazine nucleophiles via direct substitution or coupling [2]. The 5-methyl substituent contributes +1.06 LogP units of lipophilicity compared to the unsubstituted scaffold, which may be critical for achieving target occupancy in intracellular kinase domains or for crossing the blood-brain barrier in CNS-targeted kinase inhibitor programs . The room-temperature storage stability further supports iterative medicinal chemistry workflows where intermediates must remain stable across multiple weighing and reaction setup cycles over weeks to months .

Structure-Activity Relationship (SAR) Exploration of 5-Position Substituent Effects in 7-Deazapurine Pharmacophores

The target compound serves as a well-characterized benchmark in systematic SAR campaigns exploring the effect of 5-position substitution on the pharmacological properties of 7-deazapurine-based compounds. With documented purity grades up to 98%+, batch-specific NMR/HPLC/GC QC data, and well-defined physicochemical properties (LogP 1.80, b.p. 364 °C, density 1.3 g/cm³), this intermediate provides a reproducible starting point for generating SAR datasets with minimized batch-to-batch variability . The methyl ester functionality enables parallel derivatization into amide, acid, alcohol, and heterocycle libraries, allowing SAR exploration of both the 4-position vector and the 5-methyl contribution within a unified synthetic scheme [2].

Multi-Step Total Synthesis Requiring High-Purity Late-Stage Intermediates

In complex total synthesis sequences exceeding 5–8 linear steps, the cumulative impact of intermediate purity on final product yield and purity is exponential. The availability of this compound in 98%+ purity grade with comprehensive analytical documentation makes it suitable as a late-stage intermediate where impurity carry-through could otherwise compromise the isolability of the final target molecule . The thermal stability of the methyl ester (b.p. 364 °C, flash point 174 °C) further supports its use in reactions requiring elevated temperatures, such as palladium-catalyzed cross-couplings or high-temperature cyclization protocols, without the decarboxylation risk associated with the free carboxylic acid analog .

Quote Request

Request a Quote for methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.